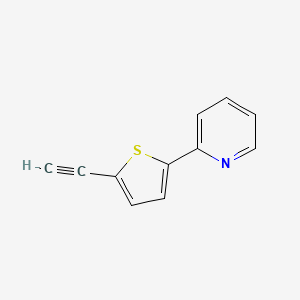
2-Brom-N-(2-Methylbenzyl)acetamid
Übersicht
Beschreibung
2-Bromo-N-(2-methylbenzyl)acetamide, also known as 2-Bromo-N-methylbenzylacetamide, is a versatile compound widely used in the synthesis of several different compounds. It is a brominated derivative of acetamide and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers. It is a key intermediate in the synthesis of many different compounds, including amides, esters, and amines, and it is used in the synthesis of many different polymers, including polyurethanes, polyesters, and polyolefins.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(2-methylbenzyl)acetamide is not fully understood. However, it is believed to involve the reaction of the bromine with the acetamide to form the brominated acetamide, which then undergoes a substitution reaction with a nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-N-(2-methylbenzyl)acetamide are not well understood. However, it is believed that it may have some effect on the activity of enzymes and other proteins, as well as on the production of various hormones and other chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments include its high yield in the synthesis of various compounds, its low cost, and its availability. Additionally, it is relatively easy to use and is relatively safe to handle. The main limitation of using 2-Bromo-N-(2-methylbenzyl)acetamide in lab experiments is that it is a brominated compound, which can be hazardous if not handled properly.
Zukünftige Richtungen
For the use of 2-Bromo-N-(2-methylbenzyl)acetamide include the development of new synthesis methods, the development of new applications for the compound, and the exploration of its biochemical and physiological effects. Additionally, further research into the safety and toxicity of the compound should be undertaken. Finally, further research should be conducted into the development of new polymers and other compounds that can be synthesized using the compound.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, zu denen auch Verbindungen wie 2-Brom-N-(2-Methylbenzyl)acetamid gehören, wurden auf ihre antiviralen Eigenschaften untersucht. Diese Verbindungen haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus . Die Struktur von Indolderivaten ermöglicht es ihnen, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer antiviraler Mittel von Vorteil ist.
Entzündungshemmende Eigenschaften
Der Indolkern, der in this compound gefunden wird, ist mit entzündungshemmenden Aktivitäten verbunden. Dies ist auf die Fähigkeit der Verbindung zurückzuführen, biologische Pfade zu modulieren, die zu Entzündungen führen . Die Forschung in diesem Bereich könnte zur Entwicklung neuer entzündungshemmender Medikamente führen, insbesondere für chronische Erkrankungen, bei denen Entzündungen eine Schlüsselrolle spielen.
Antikrebsanwendungen
Verbindungen mit einer Indolbasis, wie z. B. This compound, wurden auf ihr Potenzial in der Krebsbehandlung untersucht. Ihre Fähigkeit, die Zellproliferation zu stören und Apoptose in Krebszellen zu induzieren, macht sie zu Kandidaten für die Entwicklung von Antikrebsmedikamenten .
Antimikrobielle Wirkungen
Das Indolgerüst ist auch für seine antimikrobiellen Wirkungen bekannt. Derivate von Indol, darunter this compound, wurden gegen eine Vielzahl von mikrobiellen Stämmen getestet und haben vielversprechende Ergebnisse im Kampf gegen bakterielle und Pilzinfektionen gezeigt .
Pflanzenwachstumsregulation
Indolderivate spielen eine bedeutende Rolle in der Pflanzenbiologie als Wachstumsregulatoren. Indol-3-essigsäure zum Beispiel ist ein Pflanzenhormon, das durch den Abbau von Tryptophan gebildet wird. Die strukturelle Ähnlichkeit legt nahe, dass this compound verwendet werden könnte, um Analoga zu synthetisieren, die das Pflanzenwachstum regulieren .
Neuroprotektive Wirkungen
Die Forschung hat gezeigt, dass Indolderivate neuroprotektive Wirkungen haben können, die bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnten. Die potenziellen Anwendungen von this compound auf diesem Gebiet sind vielversprechend, da sie zur Entwicklung neuer Therapien für Erkrankungen wie Parkinson und Alzheimer führen könnten .
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIWMHSQPSGADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569881 | |
| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226029-96-4 | |
| Record name | 2-Bromo-N-[(2-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



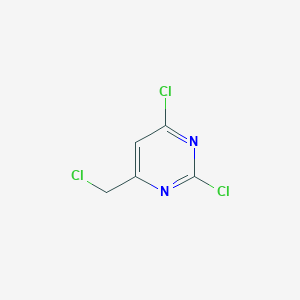
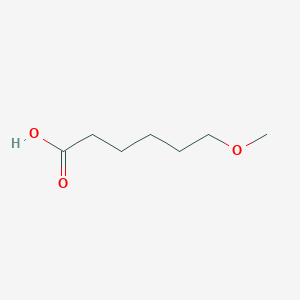
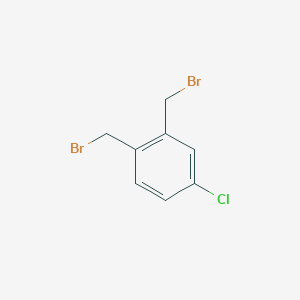



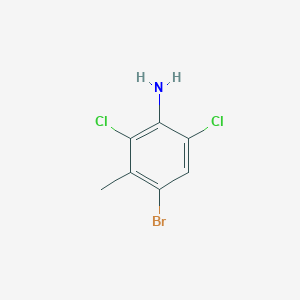




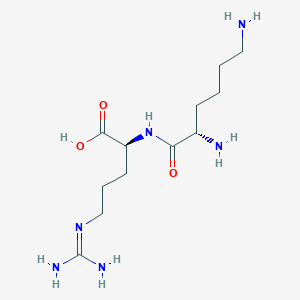
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
